3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolo[2,3-b]pyridine moiety, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the pyrrolo[2,3-b]pyridine moiety. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrrolo[2,3-b]pyridine group to the pyrazole ring.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group can yield an amine derivative.
Scientific Research Applications
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine moiety and have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and have similar chemical reactivity.
Uniqueness
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide is unique due to the combination of the pyrazole ring, pyrrolo[2,3-b]pyridine moiety, and carboxamide group. This unique structure imparts specific biological activities and chemical reactivity that are not found in other similar compounds.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRODKSFKWFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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